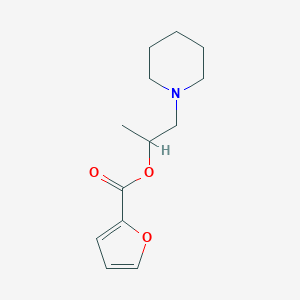
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BDPC, is a chemical compound with potential applications in scientific research. This compound is a member of the benzodioxine family and has a unique molecular structure that makes it an interesting target for scientific study.
Wirkmechanismus
BDPC acts as a μ-opioid receptor agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to the release of endogenous opioids such as enkephalins and endorphins, which are involved in pain modulation and reward processing.
Biochemical and Physiological Effects:
BDPC has been shown to have potent analgesic effects in animal models. It has also been shown to have rewarding effects, indicating that it may have potential as a drug of abuse. BDPC has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDPC in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the effects of μ-opioid receptor activation on pain, reward, and addiction. However, one limitation of using BDPC is its potential for abuse. Researchers must take precautions to ensure that the compound is handled and stored safely.
Zukünftige Richtungen
There are several future directions for research on BDPC. One area of interest is its potential as a treatment for pain. BDPC has been shown to have potent analgesic effects in animal models, and further research could explore its potential as a pain medication. Another area of interest is its potential as a tool for studying addiction. BDPC has been shown to have rewarding effects, and further research could explore its potential as a model for addiction. Finally, research could explore the potential of BDPC as a therapeutic target for addiction and other neuropsychiatric disorders.
Synthesemethoden
The synthesis of BDPC involves the condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with benzhydrylamine, followed by the addition of acetic anhydride. The reaction is then heated under reflux, and the resulting product is purified using column chromatography. This method yields a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
BDPC has potential applications in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. BDPC can be used to study the effects of μ-opioid receptor activation on these processes.
Eigenschaften
Molekularformel |
C22H19NO3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H19NO3/c24-22(18-11-12-19-20(15-18)26-14-13-25-19)23-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2,(H,23,24) |
InChI-Schlüssel |
CKTGOEJYHBKLOF-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)





